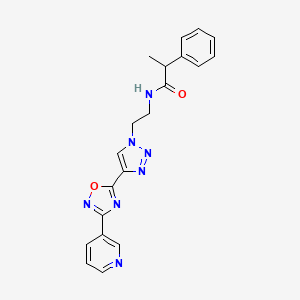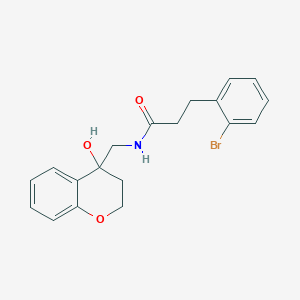
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C15H10FN3O2 and its molecular weight is 283.262. More detailed structural information might be available in specialized databases or scientific literature .Chemical Reactions Analysis
While specific chemical reactions involving “(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-propenamide” are not available, related compounds have been involved in various chemical reactions. For instance, phenols bearing halogens (fluoro, chloro, and bromo) in the 2-position have been efficiently transformed with >99% conversion and perfect selectivity towards the E-isomer .Wissenschaftliche Forschungsanwendungen
Optical Properties and Molecular Interactions
Research on structurally similar 3-aryl-2-cyano acrylamide derivatives has shown that these compounds have distinct optical properties attributed to their unique face-to-face stacking mode. For instance, in a study by Song et al. (2015), different cyano acrylamide derivatives exhibited varying luminescence characteristics due to differences in molecular interactions and phase transformations. This study highlights the potential application of such compounds in the field of materials science, particularly in developing optoelectronic devices (Song et al., 2015).
Chemical and Physical Properties
The thermodynamic properties of cyano acrylamide derivatives, including their fusion temperatures and solubility in different solvents, have been studied by Sobechko et al. (2017). Understanding these properties is crucial for their application in various fields, including pharmaceuticals, materials science, and chemical engineering (Sobechko et al., 2017).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural elucidation of compounds similar to (E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-propenamide. For example, Ghosh et al. (1999) conducted studies on the synthesis of analogs of the active metabolite of leflunomide, providing insights into the molecular structures and potential binding mechanisms with biological targets (Ghosh et al., 1999).
Application in Polymer Science
The copolymerization of cyano acrylamide derivatives with styrene has been explored, as seen in studies by Kharas et al. (2015). This research is significant for developing new polymeric materials with specific properties, such as increased thermal stability and decreased chain mobility, which can be applied in various industrial and technological contexts (Kharas et al., 2015).
Drug Delivery and Pharmaceutical Applications
In the field of pharmaceuticals, research has been conducted on the use of similar cyano acrylamide derivatives in drug delivery systems. For instance, Arun and Reddy (2005) investigated the drug-releasing behavior of hydrogels based on HEA and HPMA, using acrylamide derivatives as crosslinkers. This research is crucial for developing more efficient and targeted drug delivery systems (Arun & Reddy, 2005).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-14-9-13(20)6-7-15(14)19-16(21)12(10-18)8-11-4-2-1-3-5-11/h1-9,20H,(H,19,21)/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVNCQGNKANUPF-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)
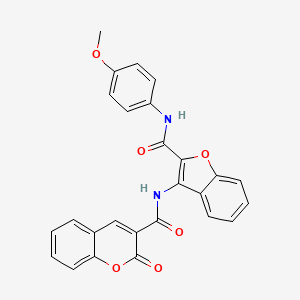

![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
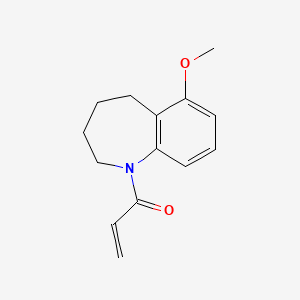
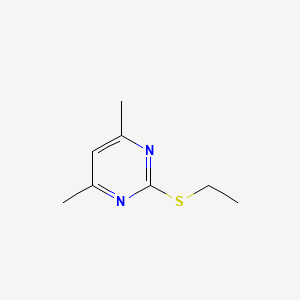
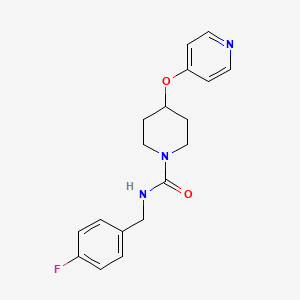
![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)
![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)
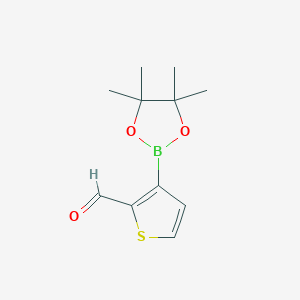
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)
